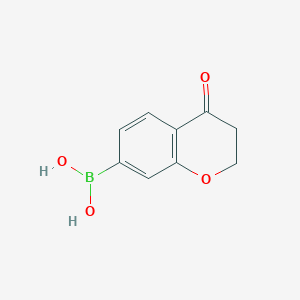
(4-Oxochroman-7-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Oxochroman-7-yl)boronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an alkyl or aryl group and two hydroxyl groups
Méthodes De Préparation
The synthesis of (4-Oxochroman-7-yl)boronic acid typically involves the reaction of an organometallic reagent with a boric ester. One common method is the electrophilic trapping of an organometallic reagent with a boric ester such as triisopropyl borate . This reaction is usually carried out under mild conditions to ensure the stability of the boronic acid product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
(4-Oxochroman-7-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, which is a widely used method for forming carbon-carbon bonds. Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(4-Oxochroman-7-yl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which (4-Oxochroman-7-yl)boronic acid exerts its effects is primarily through its interaction with other molecules via the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile functional group in various chemical reactions . In biological systems, this interaction can inhibit enzyme activity or alter the function of proteins .
Comparaison Avec Des Composés Similaires
(4-Oxochroman-7-yl)boronic acid can be compared with other boronic acids such as phenylboronic acid and benzylboronic acid. While all these compounds share the boronic acid functional group, this compound is unique due to the presence of the chroman ring structure, which can impart different chemical and physical properties . This uniqueness makes it particularly useful in applications where specific interactions with biological molecules or unique material properties are desired.
Similar Compounds
- Phenylboronic acid
- Benzylboronic acid
- 4-Methoxyphenylboronic acid
By understanding the properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Propriétés
Formule moléculaire |
C9H9BO4 |
|---|---|
Poids moléculaire |
191.98 g/mol |
Nom IUPAC |
(4-oxo-2,3-dihydrochromen-7-yl)boronic acid |
InChI |
InChI=1S/C9H9BO4/c11-8-3-4-14-9-5-6(10(12)13)1-2-7(8)9/h1-2,5,12-13H,3-4H2 |
Clé InChI |
UACCDZNFKHESOJ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C=C1)C(=O)CCO2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



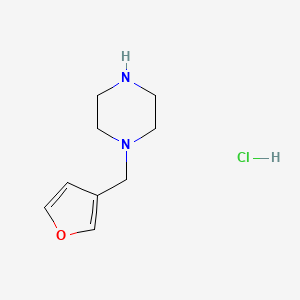
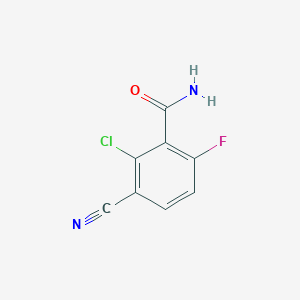
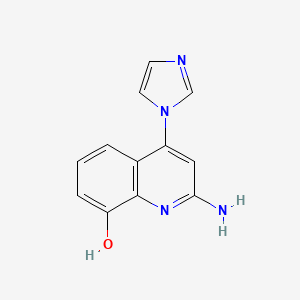

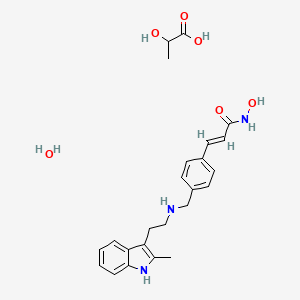
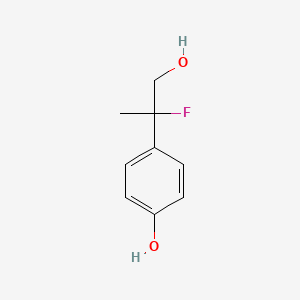
![2-Fluorobenzo[d]thiazole-6-carboxylic acid](/img/structure/B12967261.png)
![6-Methyl-1H-thieno[3,2-c]pyrazol-3-amine](/img/structure/B12967269.png)
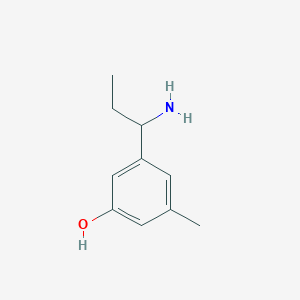

![Methyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylate](/img/structure/B12967284.png)

![3-Ethylbenzo[d]isoxazol-5-amine](/img/structure/B12967305.png)
